DI-O-TOLYLPHENYLPHOSPHINE DI-O-TOLYLPHENYLPHOSPHINE Glycerol, also known as glycerin or glycyl alcohol, belongs to the class of organic compounds known as sugar alcohols. These are hydrogenated forms of carbohydrate in which the carbonyl group (aldehyde or ketone, reducing sugar) has been reduced to a primary or secondary hydroxyl group. Glycerol exists as a liquid, very soluble (in water), and a very weakly acidic compound (based on its pKa). Glycerol has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, sweat, feces, and blood. Within the cell, glycerol is primarily located in the mitochondria, myelin sheath and cytoplasm. Glycerol exists in all eukaryotes, ranging from yeast to humans. Glycerol participates in a number of enzymatic reactions. In particular, Glycerol can be biosynthesized from glyceraldehyde through the action of the enzyme aldose reductase. Furthermore, Glycerol can be converted into glycerol 3-phosphate through the action of the enzyme glycerol kinase. Finally, D-Galactose and glycerol can be converted into galactosylglycerol through the action of the enzyme Alpha-galactosidase a. In humans, glycerol is involved in the D-glyceric acidura pathway, the galactose metabolism pathway, and the glycerolipid metabolism pathway. Glycerol is also involved in a few metabolic disorders, which include glycerol kinase deficiency, the galactosemia pathway, and familial lipoprotein lipase deficiency. Glycerol is a potentially toxic compound.
Glycerol is a triol with a structure of propane substituted at positions 1, 2 and 3 by hydroxy groups. It has a role as an osmolyte, a solvent, a detergent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an alditol and a triol.
Glycerin is a trihydroxyalcohol with localized osmotic diuretic and laxative effects. Glycerin elevates the blood plasma osmolality thereby extracting water from tissues into interstitial fluid and plasma. This agent also prevents water reabsorption in the proximal tubule in the kidney leading to an increase in water and sodium excretion and a reduction in blood volume. Administered rectally, glycerin exerts a hyperosmotic laxative effect by attracting water into the rectum, thereby relieving constipation. In addition, glycerin is used as a solvent, humectant and vehicle in various pharmaceutical preparations.
Brand Name: Vulcanchem
CAS No.: 18803-09-3
VCID: VC0094295
InChI: InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
SMILES: C(C(CO)O)O
Molecular Formula: C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
Molecular Weight: 92.09 g/mol

DI-O-TOLYLPHENYLPHOSPHINE

CAS No.: 18803-09-3

Main Products

VCID: VC0094295

Molecular Formula: C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH

Molecular Weight: 92.09 g/mol

DI-O-TOLYLPHENYLPHOSPHINE - 18803-09-3

CAS No. 18803-09-3
Product Name DI-O-TOLYLPHENYLPHOSPHINE
Molecular Formula C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
Molecular Weight 92.09 g/mol
IUPAC Name propane-1,2,3-triol
Standard InChI InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
Standard InChIKey PEDCQBHIVMGVHV-UHFFFAOYSA-N
SMILES C(C(CO)O)O
Canonical SMILES C(C(CO)O)O
Boiling Point 554 °F at 760 mm Hg (decomposes) (NTP, 1992)
290.0 °C
290 °C (decomposes)
290 °C
554°F (decomposes)
554°F (Decomposes)
Colorform Syrupy, rhombic plates
Clear, colorless syrupy liquid
Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].
Density 1.261 at 68 °F (USCG, 1999)
d1515 1.27
1.2613 g/cu cm at 20 °C
Relative density (water = 1): 1.26
1.26
Flash Point 320 °F (NTP, 1992)
177 °C (Open cup)
176 °C c.c.
320°F
Melting Point 64 °F (NTP, 1992)
18.2 °C
Mp 17.8 °
18.1 °C
20°C
18 °C
64°F
Physical Description Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite.
Liquid
DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; WetSolid
Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable
HYGROSCOPIC VISCOUS COLOURLESS LIQUID.
Clear, colorless, odorless, syrupy liquid or solid (below 64°F).
Clear, colorless, odorless, syrupy liquid or solid (below 64°F). [Note: The solid form melts above 64°F but the liquid form freezes at a much lower temperature.]
Description Glycerol, also known as glycerin or glycyl alcohol, belongs to the class of organic compounds known as sugar alcohols. These are hydrogenated forms of carbohydrate in which the carbonyl group (aldehyde or ketone, reducing sugar) has been reduced to a primary or secondary hydroxyl group. Glycerol exists as a liquid, very soluble (in water), and a very weakly acidic compound (based on its pKa). Glycerol has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, sweat, feces, and blood. Within the cell, glycerol is primarily located in the mitochondria, myelin sheath and cytoplasm. Glycerol exists in all eukaryotes, ranging from yeast to humans. Glycerol participates in a number of enzymatic reactions. In particular, Glycerol can be biosynthesized from glyceraldehyde through the action of the enzyme aldose reductase. Furthermore, Glycerol can be converted into glycerol 3-phosphate through the action of the enzyme glycerol kinase. Finally, D-Galactose and glycerol can be converted into galactosylglycerol through the action of the enzyme Alpha-galactosidase a. In humans, glycerol is involved in the D-glyceric acidura pathway, the galactose metabolism pathway, and the glycerolipid metabolism pathway. Glycerol is also involved in a few metabolic disorders, which include glycerol kinase deficiency, the galactosemia pathway, and familial lipoprotein lipase deficiency. Glycerol is a potentially toxic compound.
Glycerol is a triol with a structure of propane substituted at positions 1, 2 and 3 by hydroxy groups. It has a role as an osmolyte, a solvent, a detergent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an alditol and a triol.
Glycerin is a trihydroxyalcohol with localized osmotic diuretic and laxative effects. Glycerin elevates the blood plasma osmolality thereby extracting water from tissues into interstitial fluid and plasma. This agent also prevents water reabsorption in the proximal tubule in the kidney leading to an increase in water and sodium excretion and a reduction in blood volume. Administered rectally, glycerin exerts a hyperosmotic laxative effect by attracting water into the rectum, thereby relieving constipation. In addition, glycerin is used as a solvent, humectant and vehicle in various pharmaceutical preparations.
Shelf Life Mixtures of glycerin with water, ethanol (95%), and propylene glycol are chemically stable. Glycerin may crystallize if stored at low temperatures; the crystals do not melt until warmed to 20 °C.
Stability During Transport: Stable
Solubility greater than or equal to 100 mg/mL at 64° F (NTP, 1992)
10.86 M
1000 mg/mL at 25 °C
Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether
1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils.
SOLUBILITY IN ACETONE: 1 G IN 15 ML
Insoluble in fixed and volatile oils
In water, 5.296X10+6 mg/L at 25 °C
1000.0 mg/mL
Solubility in water: miscible
Miscible
Synonyms 1,2,3-Trihydroxypropane
Glycerin
Glycerine
Glycerol
Vapor Density 3.17 (NTP, 1992) (Relative to Air)
3.17 (Air = 1)
Relative vapor density (air = 1): 3.2
3.17
Vapor Pressure 0.0025 mm Hg at 122 °F ; 40 mm Hg at 388° F (NTP, 1992)
1.68e-04 mmHg
1.68X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.01
0.003 mmHg at 122°F
(122°F): 0.003 mmHg
PubChem Compound 753
Last Modified Nov 11 2021
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